N-Methyl-4-(pyrrolidin-3-yloxy)benzamide
Description
N-Methyl-4-(pyrrolidin-3-yloxy)benzamide is a benzamide derivative characterized by a pyrrolidin-3-yloxy substituent at the para position of the benzamide core and an N-methyl group on the amide nitrogen. This structure confers unique physicochemical and biological properties, making it a candidate for pharmacological studies. Its synthesis typically involves coupling reactions between substituted benzoic acids and amines, with modifications to optimize yield and purity .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-methyl-4-pyrrolidin-3-yloxybenzamide |
InChI |
InChI=1S/C12H16N2O2/c1-13-12(15)9-2-4-10(5-3-9)16-11-6-7-14-8-11/h2-5,11,14H,6-8H2,1H3,(H,13,15) |
InChI Key |
ZRWYOBDNLPIKAH-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)OC2CCNC2 |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)OC2CCNC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations and Molecular Features
The following table summarizes key structural differences between N-Methyl-4-(pyrrolidin-3-yloxy)benzamide and related compounds:
Key Observations :
Key Observations :
- HBTU/DIPEA-mediated couplings are widely used for benzamide derivatives, ensuring high yields (65–77%) and purity .
- The pyrrolidinyloxy group may require stereoselective synthesis (e.g., ’s (3S)-isomer), adding complexity compared to non-chiral substituents like methoxy.
Tubulin Binding ()
- Trimethoxyphenyl benzamides (e.g., compound 16b) exhibit high tubulin binding affinity due to hydrophobic interactions with the colchicine site.
Glucokinase Activation ()
- Sulfamoyl benzamides interact with Arg63 in glucokinase via H-bonds. The target compound’s amide carbonyl could similarly engage in H-bonding, but the absence of sulfamoyl groups may limit potency .
Antimalarial Activity ()
Physicochemical Properties
*Estimated using computational tools (e.g., ChemDraw).
Key Observations :
- The pyrrolidinyloxy group likely enhances solubility compared to purely aromatic substituents (e.g., Rip-B) due to its polar ether and amine functionalities.
- N-Methylation reduces crystallinity relative to bulkier N-substituents, as seen in lower melting points compared to Rip-B and Rip-D .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
